2-Ethylhexyl 4-nitrobenzoate
CAS No.: 16397-70-9
Cat. No.: VC21068325
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16397-70-9 |
---|---|
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | 2-ethylhexyl 4-nitrobenzoate |
Standard InChI | InChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3 |
Standard InChI Key | NPSJHQMIVNJLNN-UHFFFAOYSA-N |
SMILES | CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
2-Ethylhexyl 4-nitrobenzoate is characterized by specific physical and chemical properties that define its behavior and applications. Table 1 presents the fundamental properties of this compound.
Table 1: Physical and Chemical Properties of 2-Ethylhexyl 4-Nitrobenzoate
Property | Value |
---|---|
IUPAC Name | 2-ethylhexyl 4-nitrobenzoate |
CAS Number | 16397-70-9 |
Molecular Formula | C₁₅H₂₁NO₄ |
Molecular Weight | 279.33 g/mol |
InChI | InChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3 |
SMILES | CCCCC(CC)COC(=O)C1=CC=C(C=C1)N+[O-] |
Boiling Point | 390.6±25.0 °C (Predicted) |
Density | 1.095±0.06 g/cm³ (Predicted) |
Solubility | DMSO (Sparingly) |
The compound features a 4-nitrobenzoate moiety attached to a 2-ethylhexyl group through an ester linkage. The nitro group imparts specific photochemical properties to the molecule, which contributes to its utility in UV-filtering applications .
Parameter | Conditions |
---|---|
Catalysts | H-CL, H-MOR, H-HEU-M, H-PHI (hydrogen forms of natural zeolites) |
Catalyst Particle Size | Micrometric (4.8-7.0 μm) or ultradispersed (290-480 nm) |
Temperature | 80°C |
Atmosphere | Argon |
Enhancement Methods | Ultrasound (37 kHz, 330 W, 2 h) or microwaves (2450 MHz, 300 W, 2 h) |
The research demonstrates that using ultradispersed zeolite catalysts combined with either ultrasound or microwave irradiation creates a synergistic effect, resulting in higher conversion rates (up to 70%) and yields (up to 67%) for nitrobenzoate esters .
Chemical Reactions
2-Ethylhexyl 4-nitrobenzoate can undergo various chemical transformations due to its functional groups. The primary reaction types include:
Hydrolysis
The ester bond can undergo hydrolysis in acidic or basic conditions, yielding 4-nitrobenzoic acid and 2-ethylhexanol.
Reduction
The nitro group can be reduced to an amino group using appropriate reducing agents, resulting in 2-ethylhexyl 4-aminobenzoate. This reduced form is documented as an impurity in the synthesis of Ethylhexyl Triazone, a UV filter used in sunscreen formulations .
Photochemical Reactions
The nitro group imparts distinct photochemical properties to the compound. Upon exposure to light, the compound can undergo photochemical transformations, leading to the formation of reactive intermediates. These transformations are significant for its potential applications in photoresponsive materials .
Applications
2-Ethylhexyl 4-nitrobenzoate has several potential applications across different fields:
Chemical Intermediate
2-Ethylhexyl 4-nitrobenzoate serves as an intermediate in the synthesis of other compounds, including:
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2-Ethylhexyl 4-aminobenzoate, which is used in sunscreen formulations
Research Applications
The compound has potential applications in:
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Development of photoresponsive materials
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Study of photochemical transformations
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Research into structure-activity relationships of UV filters
Biological and Toxicological Properties
Related Compounds' Biological Activity
Related compounds such as 2-ethylhexyl 4-aminobenzoate and 2-ethylhexyl 4-(dimethylamino)benzoate (Padimate O) have documented biological activities:
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Padimate O has been associated with potential estrogenic and anti-androgenic activities
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Some UV filters in this class have shown potential for percutaneous absorption
Given structural similarities, careful assessment of 2-ethylhexyl 4-nitrobenzoate's biological properties would be warranted before extensive application.
Comparison with Related Compounds
2-Ethylhexyl 4-nitrobenzoate belongs to a family of structurally related compounds with varied applications, particularly in UV protection.
Table 3: Comparison of 2-Ethylhexyl 4-Nitrobenzoate with Related Compounds
Compound | CAS Number | Molecular Formula | Key Differences | Primary Applications |
---|---|---|---|---|
2-Ethylhexyl 4-nitrobenzoate | 16397-70-9 | C₁₅H₂₁NO₄ | Contains nitro group | Intermediate in synthesis, potential UV filter |
2-Ethylhexyl 4-aminobenzoate | 26218-04-2 | C₁₅H₂₃NO₂ | Contains amino group instead of nitro group | UV filter, impurity in Ethylhexyl Triazone synthesis |
2-Ethylhexyl 4-(dimethylamino)benzoate (Padimate O) | 21245-02-3 | C₁₇H₂₇NO₂ | Contains dimethylamino group instead of nitro group | UV-B filter in sunscreens |
2-Diethylaminoethyl 4-nitrobenzoate | Not specified | C₁₃H₁₈N₂O₄ | Contains diethylaminoethyl group instead of 2-ethylhexyl | Pharmaceutical applications |
The substitution pattern on the benzoate structure significantly influences each compound's properties and applications. While amino and dimethylamino derivatives are well-established UV filters, the nitro-containing parent compound appears to be more commonly used as a synthetic intermediate .
Analytical Methods for Identification
Various analytical techniques can be employed for the identification and characterization of 2-ethylhexyl 4-nitrobenzoate:
Chromatographic Methods
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Gas Chromatography-Mass Spectrometry (GC-MS)
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High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods
For compounds in this class, characteristic spectral features include:
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FTIR: Strong peaks around 1712 cm⁻¹ (C=O ester), 1366-1520 cm⁻¹ (NO₂ group), and 1269-1100 cm⁻¹ (C-O stretches)
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NMR spectroscopy (¹H and ¹³C) for structural confirmation
Physical Methods
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Melting point determination
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Refractive index measurement
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